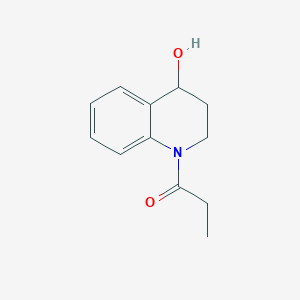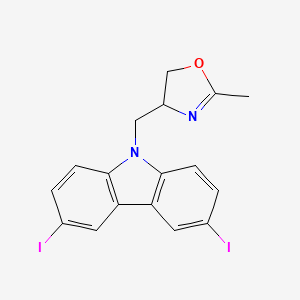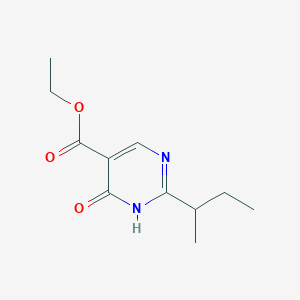
1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)propan-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyquinoline and propanone derivatives.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the product.
化学反应分析
Types of Reactions
1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) may be employed in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
科学研究应用
1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)propan-1-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
作用机制
The mechanism of action of 1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)propan-1-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
相似化合物的比较
Similar Compounds
4-Hydroxyquinoline: A precursor in the synthesis of various quinoline derivatives.
Dihydroquinoline: A related compound with similar structural features.
Quinoline N-oxides: Oxidized derivatives with distinct chemical properties.
Uniqueness
1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)propan-1-one is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to other quinoline derivatives.
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
1-(4-hydroxy-3,4-dihydro-2H-quinolin-1-yl)propan-1-one |
InChI |
InChI=1S/C12H15NO2/c1-2-12(15)13-8-7-11(14)9-5-3-4-6-10(9)13/h3-6,11,14H,2,7-8H2,1H3 |
InChI 键 |
NKFPGZCQEVPQDQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N1CCC(C2=CC=CC=C21)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1-Methyl-1H-benzimidazol-2-yl)methyl]benzenamine](/img/structure/B13641062.png)

![4-[3-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13641070.png)
![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-6-methanol](/img/structure/B13641080.png)



![6-cyclopropyl-8,9-difluoro-7-methoxy-4-oxo-4,6-dihydro-2H-1l3-[1,3]dioxino[5,6-c]quinoline-2,2-diyl diacetate](/img/structure/B13641121.png)

![1-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B13641138.png)
![tert-Butyl (3aS,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide](/img/structure/B13641146.png)



